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molecular formula C8H16N2O3 B2681846 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid CAS No. 60274-11-5

4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid

Cat. No. B2681846
M. Wt: 188.227
InChI Key: JCEDFENUDVHGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06569854B1

Procedure details

1.4 g of succinic anhydride and then 1.5 cm3 of 2-dimethylaminoethylamine are added to 15 cm3 of dioxane. After stirring for 18 hours at room temperature, the solvent is evaporated under reduced pressure (2.7 kPa) at 20° C., to give a residue which is taken up hot in 40 cm3 of methyl ethyl ketone. After cooling, the solubilized fraction is removed. The residual gum is crystallized hot from 15 cm3 of acetone. After filtration, the solid is rinsed with a minimum of acetone and then with diethyl ether, and dried under reduced pressure (2.7 kPa) at 20° C. to give 2.03 g of N-(2-dimethylaminoethyl)succinamic acid in the form of a white solid melting at 155° C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:8][N:9]([CH3:13])[CH2:10][CH2:11][NH2:12].O1CCOCC1>C(C(C)=O)C>[CH3:8][N:9]([CH3:13])[CH2:10][CH2:11][NH:12][C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure (2.7 kPa) at 20° C.
CUSTOM
Type
CUSTOM
Details
to give a residue which
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solubilized fraction is removed
CUSTOM
Type
CUSTOM
Details
The residual gum is crystallized hot from 15 cm3 of acetone
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the solid is rinsed with a minimum of acetone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether, and dried under reduced pressure (2.7 kPa) at 20° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(CCNC(CCC(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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